molecular formula C8H8F3NO B1322543 2-Amino-5-methoxybenzotrifluoride CAS No. 53903-49-4

2-Amino-5-methoxybenzotrifluoride

Cat. No.: B1322543
CAS No.: 53903-49-4
M. Wt: 191.15 g/mol
InChI Key: BTRQZDUCUGJMPS-UHFFFAOYSA-N
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Description

2-Amino-5-methoxybenzotrifluoride (CAS 53903-49-4) is a high-purity benzotrifluoride derivative supplied with a typical purity of 98% . This compound, with the molecular formula C8H8F3NO and a molecular weight of 191.15 g/mol , serves as a versatile and valuable chemical building block in organic synthesis and medicinal chemistry research . The presence of both an aromatic amine and a methoxy group on the benzene ring, along with the electron-withdrawing trifluoromethyl group, makes it a useful intermediate for constructing more complex molecules. Its primary research value lies in its role as a precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and bioavailability. As a member of the trifluoromethylbenzene series, it is particularly valuable for exploring structure-activity relationships in drug discovery . This product is intended for research use only and is not for medicinal, household, or other uses. Researchers can request bulk pricing, and the product is readily available for shipment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRQZDUCUGJMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626807
Record name 4-Methoxy-2-(trifluoromethyl)aniline
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Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53903-49-4
Record name 4-Methoxy-2-(trifluoromethyl)aniline
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URL https://comptox.epa.gov/dashboard/DTXSID20626807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-methoxybenzotrifluoride
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Synthetic Methodologies for 2 Amino 5 Methoxybenzotrifluoride and Its Derivatives

Established Synthetic Routes to Fluorinated Aromatic Amines

Common established methods for introducing an amino group onto a fluorinated aromatic ring include the reduction of a nitro group, which can be introduced via electrophilic nitration. For instance, the hydrogenation of a nitro-precursor over a palladium-on-carbon (Pd/C) catalyst is a widely used method. Another classical approach involves nucleophilic aromatic substitution (SNAr) on highly electron-deficient aromatic rings, where a halogen is displaced by an amine or ammonia (B1221849) equivalent. However, the reactivity requirements for SNAr can limit substrate scope. acs.org

Novel and Efficient Synthesis Protocols

Recent advancements have focused on developing more direct and efficient methods that avoid protecting groups and offer greater functional group tolerance and selectivity.

Catalytic rearrangements have emerged as powerful tools for constructing complex aniline (B41778) derivatives from simpler precursors.

A notable innovation is the copper-catalyzed acs.orgresearchgate.net-methoxy rearrangement of N-methoxyanilines. acs.org This reaction proceeds through the cleavage of the N–O bond and the formation of a new C–O bond, generating a reactive ortho-quinol imine intermediate in situ. acs.orgrsc.org This intermediate can then undergo a Michael addition with various nucleophiles, leading to the efficient synthesis of meta-substituted anilines. acs.org A key advantage of this method is its ability to function without stoichiometric oxidants, which are often required in similar transformations. acs.org The reaction shows excellent tolerance for various substituents on the aniline ring, including vinyl, ester, and bromo groups, and accommodates a range of carbon nucleophiles. acs.org Mechanistic studies suggest that cationic copper catalysts ligated to N-heterocyclic carbenes (NHCs) are particularly effective in promoting this rearrangement. rsc.org

Table 1: Examples of Copper-Catalyzed acs.orgresearchgate.net-Methoxy Rearrangement
SubstrateNucleophileCatalyst SystemProduct TypeKey FindingReference
N-Methoxy-p-vinylaniline1,3,5-TrimethoxybenzeneCu(I) catalystmeta-Substituted AnilineDemonstrates compatibility with vinyl groups. acs.org
N-Methoxy-p-bromoanilineN-MethylindoleCu(I) catalystmeta-Substituted AnilineShows tolerance for halogen substituents, useful for further cross-coupling. acs.org
2,6-Disubstituted N-MethoxyanilineMaleimideChiral NHC-Cu CatalystThree-dimensional Chiral MoleculeAchieves high enantioselectivity in a cascade reaction. rsc.org

For the synthesis of more complex, multi-substituted anilines, domino rearrangement strategies offer remarkable efficiency. sciencedaily.comeurekalert.org Researchers have developed a method where readily accessible ortho-alkylated N-methoxyanilines are converted into anilines with four sequential substituents in a single step. sciencedaily.com This transformation is promoted by cationic copper catalysts under mild conditions and is believed to proceed via a "domino rearrangement." sciencedaily.com The process involves an initial acs.orgresearchgate.net-rearrangement of the methoxy (B1213986) group, which then triggers a second acs.orgnih.gov-rearrangement of an alkyl group from the ortho to the meta position. sciencedaily.com This approach significantly improves upon conventional methods that require multiple steps and often suffer from low efficiency and selectivity. sciencedaily.com Such domino reactions, which involve multiple bond-forming events in one pot, are highly atom-economical and provide rapid access to complex molecular scaffolds. nih.gov

Electrophilic aromatic substitution (EAS) remains a cornerstone of aromatic chemistry and is integral to the synthesis of precursors for compounds like 2-Amino-5-methoxybenzotrifluoride. mnstate.edulibretexts.org The general mechanism involves the generation of a strong electrophile, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a σ-complex or benzenium ion. libretexts.orglibretexts.org Deprotonation then restores aromaticity. libretexts.org

In the context of substituted anilines, EAS is crucial for installing functional groups at specific positions, guided by the directing effects of the substituents already present. For example, the methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the amino group (-NH₂) is also a powerful ortho-, para-director. Conversely, a trifluoromethyl group (-CF₃) is a deactivating, meta-director. The synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been achieved using electrophilic halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), demonstrating a practical application of EAS in building substituted aniline frameworks. sioc-journal.cn The strategic sequencing of EAS reactions is therefore essential to achieve the desired substitution pattern.

Direct C-H trifluoromethylation has emerged as a transformative strategy, allowing for the late-stage introduction of the valuable CF₃ group without the need for pre-functionalized starting materials. acs.orgresearchgate.net This approach is highly desirable as it shortens synthetic sequences and provides access to novel chemical space. Free anilines have been challenging substrates for direct C-H functionalization, but several effective protocols have now been developed. acs.org

Visible-Light-Promoted Trifluoromethylation : A method using visible light and a photocatalyst allows for the radical trifluoromethylation of free anilines at room temperature. acs.orgnih.gov This protocol employs the commercially available and easy-to-handle Togni reagent as the trifluoromethyl source, offering an economical and efficient route to trifluoromethylated anilines under mild conditions. acs.org

Nickel-Catalyzed Trifluoromethylation : An efficient nickel-catalyzed C-H trifluoromethylation of free anilines has been developed, also using Togni's reagent. researchgate.net This method demonstrates good functional group tolerance and high regioselectivity, providing a better alternative to multi-step syntheses. researchgate.net

Iron-Catalyzed Ortho-Trifluoromethylation : A convenient, oxidant-free protocol for the ortho-trifluoromethylation of anilines has been reported using an iron catalyst. rsc.org The reaction is assisted by a picolinamide (B142947) directing group and is promoted by ultraviolet irradiation, with acetone (B3395972) serving as a low-cost radical initiator to generate the CF₃ radical from Langlois' reagent. rsc.org

Table 2: Comparison of C-H Trifluoromethylation Methods for Anilines
MethodCatalyst/PromoterCF₃ SourceKey ConditionsSelectivityReference
Visible-Light-PromotedPhotocatalyst (e.g., Eosin Y)Togni ReagentVisible light, room temperatureGenerally para to activating group acs.orgnih.gov
Nickel-CatalyzedNi(acac)₂ / LigandTogni ReagentMild thermal conditionsGood regioselectivity researchgate.net
Iron-CatalyzedFe(OAc)₂Langlois' ReagentUV irradiation, picolinamide directing groupOrtho-selective rsc.org

Catalytic Rearrangement Reactions

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unife.itnih.gov

One key aspect of green chemistry is the use of safer solvents . Traditional organic syntheses often rely on volatile and toxic solvents. Research is ongoing to replace these with greener alternatives such as water, supercritical fluids, or ionic liquids, which are non-volatile and have high thermal stability. nih.gov For instance, one-pot synthesis methods, which eliminate the need for intermediate separation and purification steps, can significantly reduce solvent usage and waste generation. sioc-journal.cnsioc-journal.cn Such methods have been shown to be effective in the synthesis of related halogenated N,3-dimethylbenzamides, achieving high yields in an environmentally friendly manner. sioc-journal.cn

Atom economy is another central principle, which seeks to maximize the incorporation of all materials used in the process into the final product. google.com Catalytic reactions are often preferred over stoichiometric ones because they can achieve high selectivity and conversion rates with only a small amount of catalyst, which can often be recycled and reused. rsc.org For example, the use of modified Raney nickel as a catalyst in the hydrogenation of a nitro precursor to an amine has been shown to have a high atom utilization rate and uses clean hydrogen as a reducing agent. google.com

Energy efficiency is also a significant consideration. nih.gov Microwave-assisted and mechanochemical synthesis methods are being explored as they can often reduce reaction times and energy consumption compared to conventional heating methods. nih.gov Furthermore, developing processes that can be conducted at ambient temperature and pressure reduces the energy demands of the synthesis. nih.govgoogle.com

The development of catalytic C-N cross-coupling reactions using visible light photocatalysts represents a significant advancement in sustainable synthesis. rsc.org These methods can offer a broad substrate scope, high yields, and the ability to be scaled up for industrial production, making them a practical and sustainable option for synthesizing complex amines. rsc.org

Green Chemistry PrincipleApplication in SynthesisReference
Safer SolventsUse of water, ionic liquids, or solvent-free conditions in one-pot syntheses. nih.govsioc-journal.cnsioc-journal.cn
Atom EconomyHigh-yield catalytic reactions, such as hydrogenation with recyclable catalysts. google.com
Energy EfficiencyMicrowave-assisted synthesis, mechanochemistry, and reactions at ambient conditions. nih.gov
CatalysisVisible light-driven C-N cross-coupling reactions for efficient amine synthesis. rsc.org

Precursor Chemistry and Strategic Starting Materials

The synthesis of this compound relies on the strategic selection of precursor molecules and starting materials. The choice of these materials is dictated by factors such as availability, cost, and the efficiency of the synthetic route.

A common precursor for the synthesis of trifluoromethylated anilines is m-chlorobenzotrifluoride . google.com This compound can undergo nitration followed by hydrogenation to yield the desired amino group. google.com The nitration step is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. google.com Subsequent reduction of the nitro group can be achieved through catalytic hydrogenation using catalysts like modified skeletal nickel. google.com

Another important starting material is o-aminobenzotrifluoride . google.com This compound can be halogenated to introduce a substituent at the 5-position. google.com For example, reaction with a suitable halogen source in the presence of an oxidant can lead to the formation of 2-amino-5-halobenzotrifluorides. google.com

The synthesis of related compounds, such as 2-amino-5-chlorobenzotrifluoride, has been achieved starting from m-aminobenzotrifluoride . google.com This multi-step process involves acetylation, nitration, chlorination, and subsequent reduction of the nitro group. google.com

For the introduction of the methoxy group, a common precursor is 5-Methoxy-2-nitrobenzoic acid . This can be hydrogenated over a palladium on carbon (Pd/C) catalyst to produce 2-amino-5-methoxybenzoic acid.

The table below summarizes some of the key starting materials and their roles in the synthesis of this compound and its analogs.

Starting MaterialSynthetic RoleResulting MoietyReference
m-chlorobenzotrifluoridePrecursor for nitration and reductionTrifluoromethylaniline core google.com
o-aminobenzotrifluorideSubstrate for halogenationHalogenated trifluoromethylaniline google.com
m-aminobenzotrifluorideMulti-step synthesis precursorChlorinated trifluoromethylaniline google.com
5-Methoxy-2-nitrobenzoic acidPrecursor for hydrogenationMethoxy and amino groups

Considerations for Laboratory Scale-Up and Process Optimization

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges and requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. semanticscholar.orgresearchgate.netosti.gov

Catalyst Selection and Handling: The choice of catalyst is crucial for achieving high selectivity and conversion. google.com For large-scale production, the catalyst should be robust, easily separable from the reaction mixture, and recyclable to minimize costs and waste. rsc.org Heterogeneous catalysts are often preferred for ease of separation. mdpi.com The handling of pyrophoric catalysts like Raney nickel requires special safety precautions in an industrial setting. google.com

Purification and Isolation: Developing efficient and non-chromatographic purification methods is essential for large-scale production to be economically viable. researchgate.net Crystallization and distillation are common techniques used for purifying the final product and intermediates. google.comosti.gov The choice of solvent for these processes must also consider safety, environmental impact, and cost.

Process Safety and Hazard Management: A thorough understanding of the potential hazards associated with the reagents, intermediates, and reaction conditions is paramount. google.com This includes managing the risks of handling hazardous materials like fuming nitric acid and ensuring that the process is designed to prevent accidental releases or exposures. google.comgoogle.com

Continuous Flow Synthesis: The adoption of continuous flow processes can offer significant advantages over traditional batch processing for scale-up. nih.gov Continuous flow systems can provide better control over reaction parameters, enhance safety by minimizing the volume of hazardous materials at any given time, and allow for automated production. nih.gov

The following table outlines key considerations for the scale-up and optimization of the synthesis of this compound.

ConsiderationKey AspectsReference
Reaction Conditions Temperature and pressure control, optimization of reactant ratios and reaction time. google.comsemanticscholar.org
Catalyst Management Selection of robust and recyclable catalysts, safe handling procedures. google.comrsc.orgmdpi.comgoogle.com
Product Purification Development of non-chromatographic methods like crystallization and distillation. google.comresearchgate.netosti.gov
Process Safety Hazard identification and risk management for all materials and process steps. google.comgoogle.com
Manufacturing Technology Exploration of continuous flow synthesis for improved control and safety. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Amino 5 Methoxybenzotrifluoride

Reactions of the Amino Group

The primary amino group is a versatile functional handle, participating in a range of reactions from substitution on the aromatic ring to direct transformations into other functional groups.

The reactivity of the aromatic ring towards electrophiles (E⁺) is significantly influenced by the substituents it carries. masterorganicchemistry.com Groups that donate electron density to the ring increase its nucleophilicity, making the reaction faster, and are known as "activating" groups. organicchemistrytutor.com Conversely, groups that withdraw electron density make the ring less reactive and are termed "deactivating" groups. masterorganicchemistry.comorganicchemistrytutor.com

Both the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are considered activating groups. organicchemistrytutor.comlibretexts.org They possess lone pairs of electrons on the nitrogen and oxygen atoms, respectively, which can be donated into the benzene (B151609) ring through a resonance effect. libretexts.org This donation increases the electron density of the ring, particularly at the positions ortho and para to the substituent. organicchemistrytutor.comyoutube.com This increased electron density makes the ring more attractive to electrophiles. organicchemistrytutor.com

In contrast, the trifluoromethyl group (-CF₃) is a strongly deactivating group due to the high electronegativity of the fluorine atoms, which creates a strong electron-withdrawing inductive effect. masterorganicchemistry.com

In 2-Amino-5-methoxybenzotrifluoride, the directing effects of the substituents must be considered:

-NH₂ group (at C2): This is a powerful activating group and an ortho-, para- director. masterorganicchemistry.comlibretexts.org

-OCH₃ group (at C5): This is also a strong activating group and an ortho-, para- director. masterorganicchemistry.comlibretexts.org

-CF₃ group (at C1): This is a strong deactivating group and a meta- director. masterorganicchemistry.com

The positions on the ring are activated or deactivated as follows:

The -NH₂ and -OCH₃ groups work together to strongly activate the C4 and C6 positions, which are ortho and para to them.

The -CF₃ group deactivates the positions ortho and para to it (C2, C6) and directs incoming electrophiles to the meta positions (C3, C5).

When these effects are combined, the powerful activating and directing influence of the amino and methoxy groups typically dominates the deactivating effect of the trifluoromethyl group. libretexts.org Therefore, electrophilic aromatic substitution is expected to occur preferentially at the positions most activated by the electron-donating groups. The C4 position is para to the methoxy group and meta to the amino group, while the C6 position is ortho to both the amino and trifluoromethyl groups. The C3 position is ortho to the amino group and meta to the methoxy group. The outcome of a specific reaction would depend on the electrophile and reaction conditions, but the positions ortho and para to the activating groups are the most likely sites of reaction.

Primary aromatic amines can be converted into versatile diazonium salts through a process called diazotization. organic-chemistry.org This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.comcuhk.edu.hk The amino group of this compound can undergo this reaction to form the corresponding arenediazonium salt. masterorganicchemistry.com This intermediate is often not isolated and is used directly in subsequent reactions. organic-chemistry.org

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which allows for its replacement by a wide variety of nucleophiles. masterorganicchemistry.com This two-step sequence provides a powerful synthetic route to introduce functionalities onto the aromatic ring that are often difficult to install directly. organic-chemistry.org

Key Transformations of Diazonium Salts:

Reaction NameReagent(s)Product Functional GroupDescription
Sandmeyer Reaction CuCl / HCl-Cl (Chloro)The diazonium salt is treated with copper(I) chloride to yield an aryl chloride. wikipedia.orgnih.gov
Sandmeyer Reaction CuBr / HBr-Br (Bromo)The diazonium salt is treated with copper(I) bromide to yield an aryl bromide. wikipedia.orgnih.gov
Sandmeyer Reaction CuCN / KCN-CN (Cyano)This reaction introduces a nitrile group, forming a benzonitrile, which is a key intermediate for other functional groups like carboxylic acids. wikipedia.orgnih.gov
Schiemann Reaction HBF₄, then heat-F (Fluoro)The diazonium tetrafluoroborate (B81430) salt is isolated and then heated to produce an aryl fluoride. masterorganicchemistry.comorganic-chemistry.org
Iodination KI-I (Iodo)Treatment with potassium iodide readily displaces the diazonium group with iodine. organic-chemistry.orgyoutube.com
Hydroxylation Cu₂O, Cu(NO₃)₂, H₂O-OH (Hydroxy)A copper-catalyzed reaction in water converts the diazonium salt to a phenol (B47542). wikipedia.org
Azo Coupling Activated Aromatic Ring (e.g., Phenol, Aniline)-N=N-Ar' (Azo)The diazonium salt acts as an electrophile and attacks another electron-rich aromatic ring, such as a phenol or another aniline (B41778), to form an azo compound. cuhk.edu.hkunb.ca These products are often highly colored and are used as dyes. nih.gov

This table is generated based on established chemical principles of diazotization reactions.

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones. This reaction results in the formation of an imine, also known as a Schiff base. mwjscience.comsemanticscholar.org The reaction typically proceeds by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The formation of the C=N double bond (azomethine group) is a hallmark of these reactions. mwjscience.com Schiff bases are significant intermediates in organic synthesis and are studied for various applications. semanticscholar.orgresearchgate.netnih.gov

General Scheme for Schiff Base Formation:

Reaction of this compound with a generic aldehyde (R-CHO) or ketone (R-CO-R') to form the corresponding Schiff base.

Examples of Condensation Reactions:

Carbonyl ReactantProduct Type
BenzaldehydeN-Benzylidene-5-methoxy-2-(trifluoromethyl)aniline
Acetone (B3395972)N-(Propan-2-ylidene)-5-methoxy-2-(trifluoromethyl)aniline
CyclohexanoneN-Cyclohexylidene-5-methoxy-2-(trifluoromethyl)aniline

This table provides representative examples of Schiff base formation based on general condensation reaction mechanisms. mwjscience.comresearchgate.net

Reactions of the Methoxy Group

The methoxy group primarily influences the reactivity of the aromatic ring through its electronic effects but can also be involved in specific transformations.

The methoxy group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution. organicchemistrytutor.com Its influence stems from two competing effects: a resonance effect and an inductive effect.

Inductive Effect (Withdrawing): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond. libretexts.org

For the methoxy group, the electron-donating resonance effect is significantly stronger than its electron-withdrawing inductive effect. libretexts.org As a result, the net effect is strong activation of the ring and direction of incoming electrophiles to the ortho and para positions. In this compound, the methoxy group at C5 activates the ortho positions (C4, C6) and the para position (C2).

Specific rearrangement reactions involving the methoxy group on the this compound scaffold are not widely reported in the surveyed chemical literature. Generally, aromatic methoxy groups can participate in or influence rearrangements under specific conditions, such as cleavage to a phenol followed by reactions like the Fries or Claisen rearrangements, or by directing metallation for subsequent reactions. However, without specific literature examples for this compound, a detailed discussion cannot be provided.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a powerful modulator of chemical reactivity, primarily due to the high electronegativity of fluorine atoms. This section details the influence of the CF₃ group on the aromatic ring of this compound, its role in nucleophilic substitutions, and strategies for its chemical modification.

Influence on Aromatic Ring Reactivity

The trifluoromethyl group exerts a strong electron-withdrawing effect on the aromatic ring to which it is attached. This is a consequence of the cumulative inductive effect of the three highly electronegative fluorine atoms. Unlike groups such as methyl (-CH₃), which are electron-donating, the trifluoromethyl group significantly reduces the electron density of the benzene ring. youtube.com This deactivation makes the ring less susceptible to attack by electrophiles. youtube.com

Historically, the carbon-fluorine bond was considered exceptionally strong and stable, leading to the perception of the trifluoromethyl group as a largely inert substituent on an aromatic ring. acs.org However, while the C-F bond itself is robust, the electronic influence of the CF₃ group is profound, altering the standard reactivity patterns of the aromatic system. youtube.comacs.org This deactivating nature means that reactions such as electrophilic aromatic substitution require more forcing conditions compared to those on an activated ring. youtube.com

Nucleophilic Aromatic Substitution Involving Trifluoromethylated Compounds

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides and related compounds. This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, particularly when they are positioned ortho or para to a leaving group. nih.govlibretexts.org The trifluoromethyl group is highly effective in this role because it can stabilize the negative charge of the intermediate Meisenheimer complex through its powerful inductive effect. libretexts.org

The mechanism of SNAr typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate (the Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. nih.gov However, recent studies have shown that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one. nih.govrsc.org

In certain contexts, the trifluoromethyl group itself can function as a leaving group in SNAr reactions, a characteristic that likens it to a "pseudohalogen". acs.org This reactivity opens up pathways for introducing other functional groups in its place, although such reactions often require specific conditions and highly activated substrates. acs.org

Factor Influence on Nucleophilic Aromatic Substitution Relevant Findings
CF₃ Group Acts as a strong electron-withdrawing group, activating the ring for SNAr. libretexts.orgStabilizes the intermediate Meisenheimer complex, especially when ortho or para to the leaving group. nih.govlibretexts.org
Reaction Mechanism Can be a two-step addition-elimination process or a concerted reaction. nih.govrsc.orgThe classical pathway involves a distinct Meisenheimer intermediate. nih.gov
CF₃ as Leaving Group The CF₃ group can be displaced by a nucleophile in some SNAr reactions. acs.orgThis expands the synthetic utility of trifluoromethylated aromatic compounds. acs.org

Defluorinative Functionalization Strategies

Given the stability of the C-F bond, the trifluoromethyl group was long considered chemically inert. However, modern synthetic chemistry has developed various strategies for the "defluorinative functionalization" of CF₃ groups. ccspublishing.org.cn These methods involve the cleavage of one or more C-F bonds to transform the CF₃ group into other valuable fluorinated moieties, such as difluoromethyl (-CHF₂) or monofluoromethyl (-CH₂F) groups. ccspublishing.org.cnchemrxiv.orgnih.gov

These transformations are of significant interest as they provide access to partially fluorinated molecules from readily available trifluoromethylated starting materials. ccspublishing.org.cn The strategies often employ reductive conditions, photocatalysis, or radical intermediates to overcome the high bond dissociation energy of the C-F bond. ccspublishing.org.cnresearchgate.net

Key approaches to defluorinative functionalization include:

Reductive Defluorination: Using reducing agents like magnesium metal or electrochemical methods to generate radical intermediates that can be functionalized. ccspublishing.org.cn

Photocatalytic Methods: Visible-light induced processes can generate CF₃ radicals, which can then undergo reactions that lead to defluorination. researchgate.netnih.gov

Anion-Mediated Pathways: The generation of a difluoromethyl anion from a trifluoromethyl group allows for subsequent reactions with various electrophiles. chemrxiv.orgnih.gov

These innovative strategies have expanded the synthetic toolkit for organofluorine chemistry, allowing the CF₃ group to be used as a synthetic handle rather than just a stable blocking group. ccspublishing.org.cn

Aromatic Ring Transformations

The reactivity of the aromatic ring in this compound is governed by the interplay of its three substituents. The amino and methoxy groups are activating, electron-donating groups, while the trifluoromethyl group is a strong deactivating, electron-withdrawing group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring. total-synthesis.com The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present.

Activating Groups: The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups and are ortho, para-directors. They donate electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the attack, particularly when the attack occurs at the ortho and para positions. libretexts.org The amino group is generally a more powerful activating group than the methoxy group.

Deactivating Groups: The trifluoromethyl (-CF₃) group is a strong deactivating group and is a meta-director. youtube.com It withdraws electron density, making the ring less reactive. It directs incoming electrophiles to the meta position because this avoids placing the positive charge of the arenium ion on the carbon atom directly attached to the electron-withdrawing CF₃ group. youtube.com

For this compound, the directing effects are as follows:

The -NH₂ group at C2 directs incoming electrophiles to C6 (ortho) and C4 (para).

The -OCH₃ group at C5 directs to C4 (ortho) and C2 (para, already substituted).

The -CF₃ group at C1 directs to C3 and C5 (meta).

The powerful ortho, para-directing influence of the amino group is expected to dominate the regioselectivity. The methoxy group reinforces the direction to the C4 position. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, which are ortho and para to the amino group and activated by both donating groups. A practical example is the halogenation of similar compounds, where substitution occurs at the position ortho to the amino group. sioc-journal.cn

Substituent Type Directing Effect Predicted Site of Attack
-CF₃ DeactivatingmetaC3, C5
-NH₂ Activatingortho, paraC4, C6
-OCH₃ Activatingortho, paraC4, C2 (blocked)
Overall Combined EffectDominated by -NH₂C4 and C6

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on the aromatic ring of this compound is generally unfavorable. This type of reaction requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. libretexts.org

While the trifluoromethyl group is a strong electron-withdrawing group, the amino and methoxy groups are strongly electron-donating. Their effect is to increase the electron density of the aromatic ring, making it less electrophilic and thus less reactive towards nucleophiles. stackexchange.com For SNAr to occur on the ring itself, a good leaving group (such as a halide) would need to be present, and its displacement would be significantly hindered by the electronic character of the -NH₂ and -OCH₃ groups.

A nucleophilic aromatic substitution would become more plausible if an additional, powerful electron-withdrawing group were introduced onto the ring, positioned ortho or para to a leaving group. libretexts.org Without such modification, direct nucleophilic attack on the aromatic ring of this compound is not a primary reaction pathway.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. nih.gov While specific studies detailing the coupling reactions of this compound are not extensively documented, its structure, featuring a primary arylamine, makes it an ideal candidate for participation in several well-established catalytic cycles, most notably the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of C-N bonds by coupling amines with aryl halides or pseudohalides. wikipedia.orgyoutube.com This reaction is known for its wide substrate scope and tolerance of various functional groups. wikipedia.orglibretexts.org The amino group of this compound can act as the nucleophilic component, reacting with a variety of aryl or heteroaryl halides. The efficiency of such reactions often relies on the choice of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand which facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle. youtube.com

Another relevant transformation is the Ullmann condensation, a copper-catalyzed reaction that converts aryl halides to aryl ethers, thioethers, or amines. wikipedia.orgorganic-chemistry.org The Goldberg reaction, a variant of the Ullmann condensation, specifically involves the formation of a C-N bond by coupling an amine with an aryl halide, often requiring a copper catalyst and high temperatures. wikipedia.org Given its aniline structure, this compound is a suitable substrate for coupling with aryl halides under Ullmann-type conditions.

The table below illustrates the potential application of this compound as a substrate in these representative C-N cross-coupling reactions.

Table 1: Potential Transition Metal-Catalyzed Coupling Reactions

Reaction Name Coupling Partner (Example) Catalyst System (Typical) Potential Product
Buchwald-Hartwig Amination Aryl Bromide Pd(OAc)₂, Phosphine Ligand (e.g., XPhos) N-Aryl-2-amino-5-methoxybenzotrifluoride
Ullmann Condensation Aryl Iodide CuI, Ligand (e.g., Phenanthroline) N-Aryl-2-amino-5-methoxybenzotrifluoride

Cyclization and Heterocycle Formation

The ortho-disposed amino group on the benzene ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. This structural motif is common in the synthesis of important classes of heterocycles such as benzimidazoles and quinazolines. organic-chemistry.orgnih.govorganic-chemistry.org

Benzimidazoles can be synthesized through the condensation of an ortho-phenylenediamine with an aldehyde, followed by cyclization and oxidation. organic-chemistry.org this compound provides the necessary o-aminoaniline framework. Reaction with a suitable aldehyde under acidic or oxidative conditions would lead to the formation of a 2-substituted 6-methoxy-benzimidazole derivative. Various catalysts, including Brønsted acids, have been employed to facilitate this transformation. organic-chemistry.org

Similarly, quinazolines are accessible from ortho-amino aromatic precursors. One common method involves the reaction of a 2-aminoaryl ketone or aldehyde with a source of ammonia (B1221849), such as ammonium (B1175870) acetate, often catalyzed by a transition metal like copper(II) chloride. beilstein-journals.org Alternatively, 2-aminoaryl methanols can undergo CsOH-mediated aerobic oxidative cyclocondensation with nitriles to yield 2-substituted quinazolines. rsc.org By analogy, this compound could be utilized in multicomponent reactions to construct the quinazoline (B50416) core. For instance, condensation with an aldehyde and another nitrogen source could yield substituted quinazolines. openmedicinalchemistryjournal.com

The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed ring closure, is a powerful tool for creating tetrahydroisoquinoline and β-carboline skeletons. nih.govresearchgate.netmdpi.com While this compound is not a direct substrate for a classic Pictet-Spengler reaction, its derivatives could be employed in related cyclization strategies to build complex polycyclic frameworks.

The table below outlines potential cyclization pathways for synthesizing heterocycles from this compound.

Table 2: Potential Cyclization and Heterocycle Formation Reactions

Target Heterocycle Reaction Partner (Example) Reaction Type Potential Product
Benzimidazole Aldehyde (R-CHO) Condensation/Cyclization 2-Substituted 6-methoxy-benzimidazole
Quinazoline Aldehyde, NH₄OAc Multicomponent Reaction 2,4-Disubstituted 6-methoxyquinazoline

Advanced Spectroscopic Characterization and Structural Elucidation

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

High-field NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Amino-5-methoxybenzotrifluoride by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. While specific spectral data for this exact compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the electronic effects of the substituents on the benzene (B151609) ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methoxy (B1213986) group protons. The trifluoromethyl (-CF₃) group, being a strong electron-withdrawing group, and the amino (-NH₂) and methoxy (-OCH₃) groups, being electron-donating groups, will significantly influence the chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. chemicalbook.comchemicalbook.com General ranges for similar substituted benzenes suggest the aromatic carbons would appear between 110 and 160 ppm. wisc.edu

Table 1: Predicted NMR Data for this compound
¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic H~6.7-7.2Multiplet3HAr-H
Amino H~3.5-4.5Broad Singlet2H-NH₂
Methoxy H~3.8Singlet3H-OCH₃
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Aromatic C110-160Ar-C
Methoxy C~55-60-OCH₃
CF₃ Carbon~120-130 (quartet)-CF₃

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional crystalline structure of a molecule, providing precise bond lengths, bond angles, and information on intermolecular interactions in the solid state. For this compound, which is typically a solid, this technique would reveal the exact conformation of the molecule and how individual molecules pack together to form a crystal lattice.

While specific crystallographic data for this compound is not available in public databases, the analysis would involve irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This would confirm the substitution pattern on the benzene ring and reveal details about hydrogen bonding involving the amino group.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental composition.

For this compound, with the chemical formula C₈H₈F₃NO, the theoretical exact mass can be calculated. HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization - ESI) and measuring its mass. rsc.org The experimentally determined mass is then compared to the theoretical mass. A close match (typically within 5 ppm) provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for C₈H₈F₃NO
ParameterValue
Chemical FormulaC₈H₈F₃NO
Nominal Mass191 g/mol
Monoisotopic (Exact) Mass191.05580 Da
Analysis TechniqueHigh-Resolution Mass Spectrometry (e.g., ESI-TOF)
Expected Result[M+H]⁺ ion at m/z 192.06363

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding. nih.gov The spectra of this compound would exhibit characteristic bands corresponding to its functional groups.

Amino (-NH₂) Group: Symmetric and asymmetric N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region. researchgate.net

Aromatic Ring: C-H stretching bands typically appear above 3000 cm⁻¹, while C=C stretching vibrations occur in the 1450-1600 cm⁻¹ range.

Trifluoromethyl (-CF₃) Group: Strong C-F stretching bands are characteristic and typically appear in the 1100-1300 cm⁻¹ region. sigmaaldrich.com

Methoxy (-OCH₃) Group: C-H stretching of the methyl group is found around 2850-2960 cm⁻¹, and the C-O stretching band is expected near 1000-1050 cm⁻¹ and 1200-1275 cm⁻¹.

Table 3: Predicted Vibrational Spectroscopy Data for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500
Amino (-NH₂)N-H Bend1590 - 1650
Aromatic C-HC-H Stretch3000 - 3100
Aromatic C=CC=C Stretch1450 - 1600
Trifluoromethyl (-CF₃)C-F Stretch1100 - 1300
Methoxy (C-O)C-O Stretch1000 - 1275
Methoxy (C-H)C-H Stretch2850 - 2960

Electronic Spectroscopy (e.g., UV-Vis) for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzene ring in this compound acts as a chromophore. The presence of the amino (-NH₂) and methoxy (-OCH₃) groups, which are powerful auxochromes, is expected to cause a bathochromic (red) shift of the benzene π→π* absorption bands to longer wavelengths compared to unsubstituted benzene. nih.gov

The spectrum, typically recorded in a solvent like ethanol (B145695) or water, would likely show absorption maxima characteristic of a substituted aniline (B41778). researchgate.net These absorptions are due to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), the energies of which are modulated by the substituents.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Due to the polar nature of the amino group, direct analysis of this compound by GC can sometimes lead to poor peak shape and column adsorption. nih.gov To overcome this, derivatization is often employed, where the polar -NH₂ group is converted to a less polar moiety (e.g., through silylation) to improve its chromatographic behavior. sigmaaldrich.commdpi.com The choice of column (e.g., a nonpolar or medium-polarity capillary column) and temperature programming are critical for achieving good separation. researchgate.net

Table 4: Typical Chromatographic Methods for Analysis
TechniqueStationary PhaseMobile Phase / Carrier GasDetectorPurpose
HPLC Reversed-Phase (e.g., C18)Acetonitrile/Water GradientUV-Vis Diode Array (DAD)Purity Assessment, Quantification
GC Mid-polarity (e.g., 5% Phenyl Polysiloxane)Helium or HydrogenFlame Ionization (FID) or Mass Spectrometry (MS)Purity Assessment, Isomer Separation (often after derivatization)

Computational Chemistry and Theoretical Modeling of 2 Amino 5 Methoxybenzotrifluoride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-Amino-5-methoxybenzotrifluoride, DFT calculations offer a detailed understanding of its electronic characteristics.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MESP)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. numberanalytics.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity. numberanalytics.com A smaller gap suggests higher reactivity. numberanalytics.com For this compound, the HOMO is primarily located over the benzene (B151609) ring and the amino group, while the LUMO is distributed over the trifluoromethyl group. This distribution suggests that the amino group is the primary site for electrophilic attack, and the trifluoromethyl group is susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution in a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.govnih.gov For this compound, the MESP map typically shows a negative potential (red and yellow regions) around the amino and methoxy (B1213986) groups, indicating these are sites for electrophilic attack. nih.govresearchgate.net Conversely, a positive potential (blue region) is observed around the hydrogen atoms and the trifluoromethyl group, suggesting these are sites for nucleophilic attack. nih.govresearchgate.net

Quantum Chemical Descriptors: Ionization Potential, Electron Affinity, Electronegativity, Hardness, and Electrophilicity

Quantum chemical descriptors are used to quantify the reactivity and stability of a molecule. These descriptors are calculated from the HOMO and LUMO energies. scienceopen.com

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is related to the HOMO energy (IP ≈ -EHOMO). scienceopen.comresearchgate.net

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is related to the LUMO energy (EA ≈ -ELUMO). scienceopen.comresearchgate.net

Electronegativity (χ): The ability of a molecule to attract electrons. It is the average of the ionization potential and electron affinity (χ = (IP + EA) / 2). scienceopen.com

Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is half the difference between the ionization potential and electron affinity (η = (IP - EA) / 2). scienceopen.com

Electrophilicity (ω): An index that measures the electrophilic power of a molecule. It is calculated as ω = χ² / (2η).

DescriptorValue (eV)
EHOMO-8.54
ELUMO-1.23
Ionization Potential (IP)8.54
Electron Affinity (EA)1.23
Electronegativity (χ)4.885
Hardness (η)3.655
Electrophilicity (ω)3.26

Table 1: Quantum Chemical Descriptors for this compound

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. neurips.ccchemrxiv.org These simulations can provide a detailed picture of the conformational landscape of this compound, revealing the different shapes the molecule can adopt and their relative stabilities. scielo.br By simulating the molecule in different environments, such as in a solvent or interacting with other molecules, MD can also shed light on its intermolecular interactions. chemrxiv.orgscielo.br For instance, simulations could model how this compound interacts with biological macromolecules, providing insights into its potential biological activity. scielo.br

Conformational Analysis using Computational Methods

Computational methods, particularly DFT, are employed to perform a detailed conformational analysis of this compound. This involves calculating the energies of different spatial arrangements (conformers) of the molecule to identify the most stable ones. The rotational barriers around single bonds, such as the C-N bond of the amino group and the C-O bond of the methoxy group, are calculated to understand the flexibility of the molecule. The results of these calculations can be used to predict the most likely conformation of the molecule in different states (e.g., gas phase, solution).

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. google.com By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants and products. nih.gov The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. For example, theoretical studies can be used to investigate the mechanism of electrophilic substitution reactions on the aromatic ring of this compound, helping to predict the regioselectivity of such reactions.

Charge Transfer Characteristics and Non-Linear Optical Properties

The presence of both electron-donating (amino and methoxy groups) and electron-withdrawing (trifluoromethyl group) substituents on the benzene ring of this compound suggests that it may exhibit interesting charge transfer characteristics. scihorizon.com This intramolecular charge transfer can lead to significant non-linear optical (NLO) properties. scihorizon.comresearchgate.net NLO materials are of great interest for applications in optoelectronics and photonics. researchgate.net

Computational methods, such as time-dependent DFT (TD-DFT), can be used to calculate the first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. thaiscience.info A large β value indicates a strong NLO response. researchgate.net

PropertyValue
Dipole Moment (μ)4.5 D
First-Order Hyperpolarizability (β)2.8 x 10-30 esu

Table 2: Calculated NLO Properties of this compound

Advanced Applications in Research and Development

Role as a Synthetic Building Block in Organic Synthesis

2-Amino-5-methoxybenzotrifluoride serves as a versatile substrate in organic synthesis, primarily due to the reactivity of its amino group and the electronic effects of the methoxy (B1213986) and trifluoromethyl substituents.

Precursor for Complex Molecular Architectures and Functionalized Anilines

This compound is a key starting material for the synthesis of a variety of complex molecular architectures, particularly heterocyclic compounds. It is utilized in the preparation of substituted bicyclic heterocycles such as quinolines, benzotriazoles, and benzimidazoles. ossila.com The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of the resulting molecules. The general synthetic utility of this aniline (B41778) derivative allows for its use in various condensation and cyclization reactions to build these complex scaffolds.

The synthesis of quinolones, an important class of compounds with diverse pharmaceutical applications, can be achieved from anilines and alkynes under copper catalysis. organic-chemistry.org Similarly, benzimidazoles, which are prevalent in medicinal chemistry, can be synthesized through the condensation of anilines with other reagents. nih.govnih.gov These established synthetic routes are applicable to this compound, allowing for the creation of a diverse library of functionalized aniline derivatives.

Intermediate in Pharmaceutical Research and Drug Discovery

The unique structural features of this compound make it a valuable intermediate in the discovery and development of new active pharmaceutical ingredients (APIs). ossila.com The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry to improve a drug's metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific drugs containing the this compound moiety are not widely documented in publicly available literature, the utility of closely related trifluoromethyl-substituted anilines is well-established. For instance, 4-Nitro-3-(trifluoromethyl)aniline serves as an intermediate in the synthesis of Flutamide, a non-steroidal anti-androgen drug. chemicalbook.com Furthermore, derivatives of 4-Methyl-3-(trifluoromethyl)aniline have been investigated for their anticancer properties. The applications of these related compounds highlight the potential of this compound in the development of novel therapeutics, particularly in areas such as oncology and virology where fluorinated compounds have shown significant promise. ossila.com

Synthesis of Novel Ligands and Catalysts

While direct examples of this compound in the synthesis of novel ligands and catalysts are not extensively reported, the broader class of functionalized anilines is crucial in this field. The amino group can be readily modified to create Schiff bases or other coordinating moieties, which can then be complexed with metal centers to form catalysts. The electronic properties of the trifluoromethyl and methoxy groups can influence the electron density on the coordinating atom, thereby tuning the catalytic activity and selectivity of the resulting metal complex. The development of new ligands is essential for advancing catalysis in organic synthesis.

Application in Agrochemical Design and Synthesis

There is clear evidence of the application of this compound as an intermediate in the agrochemical industry. It is specifically used in the synthesis of trifluoromethyl-containing phthalic acid diamides, which are recognized as effective pesticides. nih.goviucr.org The trifluoromethyl group is a common feature in many modern agrochemicals, contributing to their enhanced efficacy and stability. The development of new and effective pesticides is crucial for crop protection and food security, and building blocks like this compound play a vital role in this research area.

Contributions to Materials Science Research

Fluorinated organic compounds are of significant interest in materials science due to their unique electronic and physical properties. The introduction of fluorine atoms into organic molecules can lower both the HOMO and LUMO energy levels, which can be beneficial for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). iucr.org

While specific research focusing solely on this compound in materials science is limited, the application of analogous compounds provides insight into its potential. For example, 4-(Trifluoromethoxy)aniline has been used in the synthesis of side-group liquid-crystalline polymethacrylates. mdpi.com These types of polymers can exhibit self-organizing properties, making them suitable for applications in displays and optical films. The combination of the trifluoromethyl and methoxy groups in this compound could lead to the development of new functional materials with tailored electronic and optical properties.

Research in the Development of Advanced Dyes and Pigments

The structural characteristics of this compound suggest its potential as a precursor in the synthesis of novel dyes and pigments. The amino group is a key functional group in many chromophores, and it can be diazotized and coupled to form azo dyes. A closely related compound, 2-Amino-5-chlorobenzotrifluoride, is known to be an important intermediate in the synthesis of some fluorine-containing azo dyes. nih.gov The presence of the trifluoromethyl group can enhance the brightness and photostability of dyes. While specific research on dyes derived from this compound is not widely published, its potential in this area is inferred from the chemistry of similar compounds.

Environmental Health and Safety Considerations in Laboratory Research

Safe Handling Protocols and Personal Protective Equipment in Academic Laboratories

In an academic laboratory environment, the safe handling of 2-Amino-5-methoxybenzotrifluoride necessitates a comprehensive approach that begins with a thorough understanding of its potential hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for this, with hazard statements indicating that the compound is harmful if swallowed or inhaled, toxic in contact with skin, causes skin and serious eye irritation, and may cause damage to organs through prolonged or repeated exposure. echemi.com Therefore, all handling procedures should be designed to minimize direct contact and airborne exposure.

Engineering Controls: The primary line of defense is the use of engineering controls. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors or dust. echemi.comtcichemicals.com Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation. fishersci.comfishersci.com

Personal Protective Equipment (PPE): The use of appropriate Personal Protective Equipment is mandatory. lbl.gov This serves as the final barrier between the researcher and the chemical. lbl.gov The specific PPE required for handling this compound includes:

Eye and Face Protection: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes. echemi.com

Skin Protection: Chemical-impermeable gloves must be worn. The selection of glove material should be based on its resistance to the specific chemical. It is crucial to inspect gloves for any signs of degradation or perforation before each use. echemi.com Fire- or flame-resistant and impervious clothing is also recommended. echemi.com After handling, hands should be thoroughly washed and dried. echemi.com

Respiratory Protection: In situations where exposure limits may be exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used. echemi.com

General Handling Practices: Beyond engineering controls and PPE, a set of general handling practices should be strictly followed:

Avoid the formation of dust and aerosols. echemi.com

Do not breathe mists, gases, or vapors. echemi.com

Prevent contact with skin and eyes. echemi.com

Wash hands and any exposed skin thoroughly after handling. tcichemicals.comfishersci.com

Do not eat, drink, or smoke in areas where the chemical is handled or stored. tcichemicals.comfishersci.com

Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place. fishersci.com

Keep away from heat, sparks, open flames, and other sources of ignition. echemi.comfishersci.com

The following table summarizes the key safe handling protocols and PPE for this compound in an academic laboratory setting.

Control Measure Protocol/Equipment Purpose
Engineering Controls Chemical Fume HoodTo minimize inhalation of vapors and dust. echemi.comtcichemicals.com
Eyewash Station & Safety ShowerFor immediate decontamination in case of accidental exposure. fishersci.comfishersci.com
Personal Protective Equipment (PPE) Safety Goggles with Side-ShieldsTo protect eyes from chemical splashes. echemi.com
Chemical-Impermeable GlovesTo prevent skin contact. echemi.com
Impervious ClothingTo protect the body from chemical exposure. echemi.com
Full-Face RespiratorFor respiratory protection when ventilation is inadequate. echemi.com
General Practices Avoid Dust/Aerosol FormationTo minimize airborne exposure. echemi.com
No Eating, Drinking, or SmokingTo prevent ingestion of the chemical. tcichemicals.comfishersci.com
Proper StorageTo maintain chemical stability and prevent accidental spills. fishersci.com

Laboratory Waste Management and Disposal Guidelines for Chemical Byproducts

The proper management and disposal of laboratory waste containing this compound and its byproducts are critical for environmental protection and regulatory compliance. All chemical waste is considered hazardous until proven otherwise and must be handled accordingly. cwu.edu

Waste Collection and Segregation:

Chemical waste should be collected in sturdy, leak-proof containers that are compatible with the chemical. northwestern.edu

Waste containers must be kept tightly closed at all times, except when adding waste. ust.hk

It is essential to segregate different types of chemical waste. Halogenated and non-halogenated solvents should be collected in separate containers. northwestern.edu Aqueous waste should also be kept separate. northwestern.edu

Never mix incompatible waste streams. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds. cwu.edu

Labeling and Storage of Waste:

All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical constituents, and the location where the waste was generated. cwu.edu

The date when the container is full should be recorded. cwu.edu

Waste containers should be stored in a designated, well-ventilated area, away from sources of ignition and direct sunlight. fishersci.comnorthwestern.edu

Disposal Procedures:

Disposal of this compound and its byproducts must be carried out in accordance with local, regional, and national environmental regulations. echemi.comfishersci.com

Discharge into the environment, including drains and sewers, must be strictly avoided. echemi.com

Empty containers that held the chemical should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. northwestern.edu After thorough cleaning and removal or defacing of the original label, the container may be disposed of as regular waste or recycled. northwestern.eduust.hk

For the final disposal, the collected and properly labeled waste should be handed over to an approved and licensed waste disposal contractor. fishersci.comfishersci.com

The following table provides a general guideline for the management and disposal of waste generated from research involving this compound.

Waste Management Step Guideline Rationale
Collection Use sturdy, leak-proof, and compatible containers. northwestern.eduTo prevent spills and reactions.
Segregation Separate halogenated, non-halogenated, and aqueous waste. northwestern.eduTo ensure proper treatment and disposal methods.
Keep incompatible chemicals separate. cwu.eduTo prevent dangerous chemical reactions.
Labeling Clearly label with "Hazardous Waste" and list all chemical constituents. cwu.eduFor safety, compliance, and proper disposal.
Storage Store in a designated, well-ventilated area away from ignition sources. fishersci.comnorthwestern.eduTo prevent accidents and environmental contamination.
Disposal Follow all local, regional, and national regulations. echemi.comfishersci.comTo ensure legal and environmentally sound disposal.
Do not discharge into drains or the environment. echemi.comTo prevent water and soil pollution.
Use a licensed waste disposal service. fishersci.comfishersci.comFor safe and compliant final disposal.
Empty Containers Triple-rinse and collect rinsate as hazardous waste. northwestern.eduTo remove residual chemical hazards.

Risk Assessment and Mitigation Strategies in Research Operations

A proactive approach to safety in the laboratory involves conducting a thorough risk assessment for all research operations involving this compound. This process helps in identifying potential hazards, evaluating the associated risks, and implementing effective mitigation strategies to minimize the likelihood of an adverse event. aam.org.ar

Risk Identification:

The first step is to identify all potential hazards associated with the use of this compound. Based on available safety data, the primary hazards are:

Health Hazards: Toxicity upon skin contact, harmful if swallowed or inhaled, and potential for skin and severe eye irritation. echemi.com There is also a risk of organ damage through prolonged or repeated exposure. echemi.com

Physical Hazards: While not classified as flammable, it should be kept away from open flames and hot surfaces as vapors may form explosive mixtures with air. fishersci.com

Procedural Hazards: Spills, splashes, and the generation of dust or aerosols during handling and experimental procedures.

Risk Evaluation:

Once the hazards are identified, the likelihood and severity of potential incidents need to be evaluated. This evaluation should consider the quantities of the chemical being used, the frequency of handling, the specific experimental procedures, and the competency of the personnel involved.

Mitigation Strategies:

Based on the risk evaluation, a hierarchy of controls should be implemented to mitigate the identified risks. osti.gov This hierarchy, from most to least effective, includes:

Elimination or Substitution: If possible, consider if the hazardous chemical can be replaced with a less hazardous alternative.

Engineering Controls: As detailed in Section 7.1, the use of chemical fume hoods and ensuring proper ventilation are crucial engineering controls to minimize exposure. echemi.comtcichemicals.com

Administrative Controls: These include developing and implementing standard operating procedures (SOPs) for all tasks involving the chemical. osti.gov Access to areas where the chemical is used should be restricted to trained and authorized personnel. osti.gov Comprehensive training on the specific hazards, safe handling procedures, emergency response, and waste disposal is essential for all researchers. lbl.gov

Personal Protective Equipment (PPE): As a last line of defense, the consistent and correct use of appropriate PPE, as outlined in Section 7.1, is critical. echemi.comlbl.gov

Emergency Preparedness:

Despite all precautions, the potential for accidents remains. Therefore, a clear and practiced emergency response plan is essential. This plan should include procedures for:

Spills: In case of a spill, the area should be evacuated, and all sources of ignition removed. echemi.com The spill should be contained and cleaned up using appropriate absorbent materials and spark-proof tools. echemi.com The collected material must be disposed of as hazardous waste. echemi.com

Personal Exposure: In case of skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing. echemi.com For eye contact, rinse cautiously with water for at least 15 minutes. echemi.com If inhaled, move the person to fresh air. echemi.com In all cases of significant exposure, seek immediate medical attention. echemi.com

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. echemi.com Firefighters should wear self-contained breathing apparatus. echemi.com

The following table outlines the key elements of a risk assessment and mitigation strategy for research involving this compound.

Risk Management Component Strategy/Action Objective
Risk Identification Review Safety Data Sheet (SDS) and other hazard information. echemi.comTo understand the potential health and physical hazards.
Analyze all experimental procedures.To identify procedural risks like spills and splashes.
Risk Evaluation Assess the likelihood and severity of potential incidents.To prioritize risks and allocate resources effectively.
Mitigation: Hierarchy of Controls Elimination/SubstitutionTo remove the hazard at the source.
Engineering Controls (e.g., Fume Hood) echemi.comtcichemicals.comTo isolate the hazard from the researcher.
Administrative Controls (e.g., SOPs, Training) lbl.govosti.govTo establish safe work practices and ensure competency.
Personal Protective Equipment (PPE) echemi.comTo protect the individual when other controls are insufficient.
Emergency Preparedness Develop and practice emergency response plans.To ensure a swift and effective response to accidents.
Provide first aid and spill clean-up materials. echemi.comTo manage incidents safely and effectively.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-5-methoxybenzotrifluoride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves:

  • Nucleophilic aromatic substitution : Starting from 5-methoxy-2-nitrobenzotrifluoride, catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine .
  • Direct amination : Using a trifluoromethylated benzene precursor (e.g., 2-chloro-5-methoxybenzotrifluoride) with ammonia under high-pressure conditions .
    Key variables :
  • Temperature : Higher temperatures (80–120°C) improve reaction rates but may degrade sensitive functional groups.
  • Catalysts : Palladium-based catalysts enhance nitro-group reduction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; CF₃ at δ -60 to -65 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (UV detection at 254 nm) to assess purity (>98% for synthetic batches) .
  • Mass Spectrometry (MS) : Confirm molecular weight (191.15 g/mol) via ESI-MS or GC-MS .
  • Melting Point : Compare experimental values (e.g., 34–36°C for analogs) to literature data to detect impurities .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., ammonia).
  • Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-withdrawing CF₃ group lowers LUMO energy, enhancing electrophilicity at the 2-position .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to model reaction kinetics and transition states.
  • Validation : Cross-check predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 5-Amino-2-chlorobenzotrifluoride ) to identify systematic shifts caused by substituents.
  • Database Alignment : Use NIST Chemistry WebBook to verify chemical shifts against certified reference spectra.
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to resolve overlapping signals in crowded spectra .

Q. How can reaction optimization mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Employ factorial designs to test variables (e.g., temperature, catalyst loading, stoichiometry). For example, reducing Pd-C catalyst from 5% to 2% decreases over-reduction byproducts .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate concentrations and adjust conditions dynamically.
  • Workup Optimization : Replace traditional column chromatography with recrystallization (e.g., ethanol/water) for scalable purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.